M1 Allosteric Agonist Potency and D2 Off-Target Liability Relative to the Parent TBPB
The parent compound TBPB (1) is a potent M1 allosteric agonist (EC50 in the nanomolar range) but retains antagonist activity at the D2 dopamine receptor with an IC50 of 5.1 µM [1]. In the amide/sulfonamide/urea series, capping the distal piperidine nitrogen generally maintained M1 functional selectivity; however, the specific urea and aryl substitution pattern modulates both M1 potency and residual D2 activity [1]. 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide incorporates the sulfonamide capping motif and a tert-butylphenyl urea, a combination predicted to further reduce D2 affinity relative to TBPB while sustaining M1 agonism, although direct experimental potency values for this exact compound are not yet publicly available in the peer-reviewed literature from allowed primary sources.
| Evidence Dimension | M1 functional potency and D2 off-target activity |
|---|---|
| Target Compound Data | No public peer-reviewed M1 EC50 or D2 IC50 data available for this exact compound from non-excluded sources |
| Comparator Or Baseline | TBPB: M1 allosteric agonist (potency in nanomolar range); D2 IC50 = 5.1 µM [1] |
| Quantified Difference | Cannot be calculated due to absence of public target compound data |
| Conditions | Calcium mobilization assays (M1); radioligand binding (D2) [1] |
Why This Matters
The primary procurement rationale for this compound over TBPB is the expected reduction in D2 off-target activity, a key liability of the parent scaffold; users should request M1 EC50 and D2 IC50 data from the synthetic source before selection.
- [1] Miller NR, Daniels RN, Bridges TM, Brady AE, Conn PJ, Lindsley CW. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas—the effect of capping the distal basic piperidine nitrogen. Bioorg Med Chem Lett. 2008;18(20):5443-5447. doi:10.1016/j.bmcl.2008.09.032 View Source
